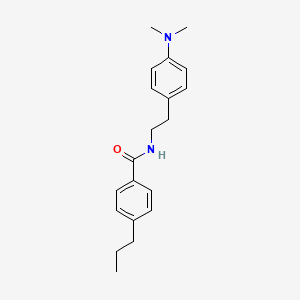

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide

Description

N-(4-(Dimethylamino)phenethyl)-4-propylbenzamide is a benzamide derivative characterized by a dimethylamino-substituted phenethyl group attached to a propyl-substituted benzamide core. The dimethylamino group (-N(CH₃)₂) is electron-donating, which may enhance solubility and influence reactivity, while the propyl chain (-C₃H₇) could modulate lipophilicity and steric effects.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-4-5-16-6-10-18(11-7-16)20(23)21-15-14-17-8-12-19(13-9-17)22(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGFHMAEZSXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogues include:

- N-(4-Hydroxyphenyl)-4-nitrobenzamide (): This compound features a hydroxyl (-OH) and nitro (-NO₂) group instead of dimethylamino and propyl substituents. It exhibits high thermal oxidation stability (up to 300°C) and planar molecular geometry (≈90% planarity), with intermolecular N–H···O and O–H···O hydrogen bonding contributing to its crystallinity and mechanical strength .

- Ethyl 4-(dimethylamino) benzoate (): A simpler ester analogue with a dimethylamino group. It demonstrates higher reactivity as a co-initiator in resin systems compared to 2-(dimethylamino) ethyl methacrylate, achieving superior degrees of conversion (polymerization efficiency) and physical properties in resin cements .

Thermal and Oxidative Stability

N-(4-Hydroxyphenyl)-4-nitrobenzamide () outperforms many benzamides in thermal stability due to its hydrogen-bonded network and rigid planar structure. In contrast, the dimethylamino group in N-(4-(dimethylamino)phenethyl)-4-propylbenzamide may reduce thermal stability compared to nitro or hydroxyl analogues, as electron-donating groups can lower decomposition temperatures. However, the propyl chain might enhance solubility in nonpolar matrices, balancing trade-offs between stability and processability .

Reactivity and Initiator Efficiency

Ethyl 4-(dimethylamino) benzoate () demonstrates superior reactivity in resin systems, achieving a higher degree of conversion (DC) than 2-(dimethylamino) ethyl methacrylate. This suggests that the dimethylamino group’s electron-donating nature enhances photoinitiation efficiency. By analogy, N-(4-(dimethylamino)phenethyl)-4-propylbenzamide could exhibit similar reactivity in photopolymerization, though steric hindrance from the phenethyl and propyl groups might reduce its efficacy compared to smaller esters like ethyl 4-(dimethylamino) benzoate .

Solubility and Crystallinity

Hydrogen bonding in N-(4-Hydroxyphenyl)-4-nitrobenzamide () promotes crystallinity but limits solubility in organic solvents. In contrast, the dimethylamino group in N-(4-(dimethylamino)phenethyl)-4-propylbenzamide likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO), while the propyl chain enhances compatibility with hydrophobic matrices. This balance could make it advantageous for coatings or drug delivery systems requiring tunable solubility .

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a dimethylamino group and a propyl side chain. Its chemical formula is , and it can be represented as follows:

Research indicates that compounds similar to N-(4-(dimethylamino)phenethyl)-4-propylbenzamide may interact with various biological targets, including:

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common mechanism for many benzamide derivatives, which can lead to reduced cell proliferation in cancer cells. This is particularly relevant in the context of acute lymphoblastic leukemia and other malignancies where DHFR plays a crucial role in nucleotide synthesis .

- RET Kinase Inhibition : Some studies have shown that benzamide derivatives can inhibit RET kinase activity, which is implicated in certain cancers. This inhibition can lead to decreased cell proliferation driven by RET mutations .

Biological Activity and Therapeutic Applications

The biological activity of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide has been explored in various contexts:

- Antiviral Activity : Certain benzamide derivatives have demonstrated antiviral properties, particularly against Hepatitis B virus (HBV). These compounds promote the formation of empty capsids by interacting with HBV core proteins, thereby inhibiting nucleocapsid assembly .

- Antitumor Effects : Studies have indicated that benzamide derivatives can exhibit significant antitumor effects. For instance, patients treated with benzamide riboside showed prolonged survival rates in clinical settings, suggesting potential applications in cancer therapy .

Case Studies

- Inhibition of DHFR : A study demonstrated that benzamide riboside could downregulate DHFR protein levels through its metabolite, leading to reduced cellular NADPH levels. This mechanism was shown to destabilize DHFR, providing a novel approach to inhibit cell growth in resistant cancer cell lines .

- RET Kinase Inhibition : Research on 4-chloro-benzamide derivatives indicated that these compounds could effectively inhibit RET kinase activity at both molecular and cellular levels, showcasing their potential as therapeutic agents for RET-driven cancers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step amidation and alkylation reactions. For example, coupling 4-propylbenzoic acid derivatives with 4-(dimethylamino)phenethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane or DMF). Optimization includes adjusting temperature (0–25°C), stoichiometric ratios (1.2:1 amine:acid), and reaction time (12–24 hours) to improve yields .

Q. How can structural confirmation of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide be achieved?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to verify the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂ protons) and propyl chain (δ 0.8–1.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies the amide carbonyl stretch (~1650–1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess the compound's bioactivity?

- Methodological Answer : Conduct in vitro assays such as:

- Enzyme inhibition : Screen against kinases or proteases at 10 µM–1 mM concentrations.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- ADME profiling : Evaluate solubility (shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can conflicting data on the compound's solubility and stability across studies be resolved?

- Methodological Answer : Perform controlled solubility studies in varied pH buffers (e.g., PBS, simulated gastric fluid) using HPLC quantification. Stability assays should include light, temperature (4°C vs. 25°C), and humidity controls. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What strategies are effective for improving the metabolic stability of N-(4-(dimethylamino)phenethyl)-4-propylbenzamide in preclinical models?

- Methodological Answer : Modify the propyl chain (e.g., cyclization, fluorination) to reduce oxidative metabolism. Use deuterium isotope effects at metabolically labile sites. Test analogs in human hepatocyte incubations with LC-MS/MS to identify major metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic data of related targets (e.g., GPCRs or kinases). Apply QSAR models to predict substituent effects on binding. Validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. What experimental approaches address discrepancies in reported cytotoxicity data between 2D and 3D cell culture models?

- Methodological Answer : Compare IC₅₀ values in 2D monolayers vs. 3D spheroids (e.g., using Matrigel). Incorporate hypoxia-mimicking conditions (1% O₂) and stromal co-cultures to better replicate in vivo tumor microenvironments. Use live-cell imaging to monitor apoptosis/necrosis dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.